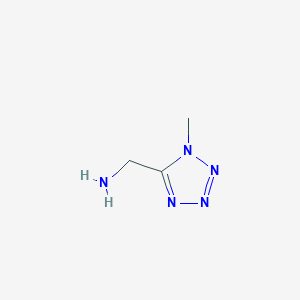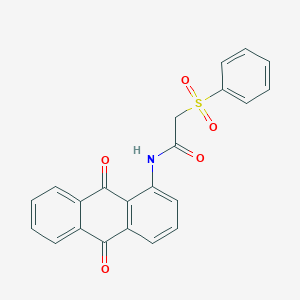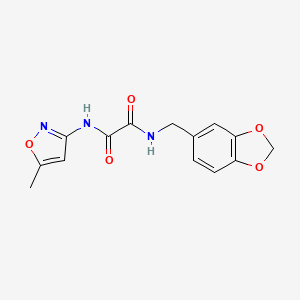
(1-Methyl-1h-tetrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methyl-1h-tetrazol-5-yl)methanamine” is a chemical compound with the molecular formula C3H7N5 . It has an average mass of 113.121 Da and a monoisotopic mass of 113.070145 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code: 1S/C3H7N5.2ClH/c1-8-3(2-4)5-6-7-8;;/h2,4H2,1H3;2*1H . This indicates that the compound consists of a methyl group (CH3-) attached to a tetrazol-5-yl group.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating a high-yielding process and successful characterization (Shimoga, Shin & Kim, 2018).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : A series of urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine demonstrated significant in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as high antifungal activity (Vedavathi, Sudhamani & Raju, 2017).
Potential in Cancer Research
- Cytotoxic Effects in Cancer Research : The synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes showed significant cytotoxic effects on the NCI-H460 lung cancer cell line, suggesting potential in cancer research (Ferri et al., 2013).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches : The ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrated successful characterization and potential for further applications (Becerra, Cobo & Castillo, 2021).
Biological Activity
- Antibacterial and Antifungal Evaluation : Compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited varying degrees of antibacterial and antifungal activities, underscoring their biological relevance (Visagaperumal et al., 2010).
Potential in Molecular Imaging and Photocytotoxicity
- Iron(III) Complexes in Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated notable photocytotoxic properties and potential for cellular imaging (Basu et al., 2014).
Applications in Chemical Synthesis
- Synthetic Applications : The novel and practical synthesis of substituted 2-ethoxy benzimidazole from (1H-benzo[d]imidazol-2-yl)methanamine indicated a viable route for the preparation of complex molecules for various applications (Wang et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(1-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(2-4)5-6-7-8/h2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVYHZOAHYEQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2456273.png)



![N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2456278.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2456282.png)
![4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2456284.png)